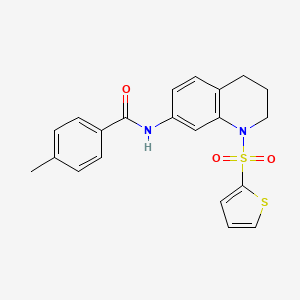

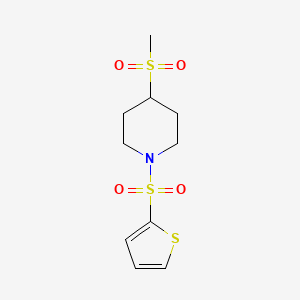

![molecular formula C5H6N2O2 B3002006 4,6-二氮杂螺[2.4]庚烷-5,7-二酮 CAS No. 99420-34-5](/img/structure/B3002006.png)

4,6-二氮杂螺[2.4]庚烷-5,7-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 4,6-Diazaspiro[2.4]heptane-5,7-dione is a heterocyclic organic compound that has garnered interest in the field of medicinal chemistry due to its potential pharmacological properties. The structure of the compound features a spiro configuration, which is a type of bicyclic system where two rings are joined at a single carbon atom. This unique structure is known to impart significant biological activity, making it a valuable scaffold for drug development .

Synthesis Analysis

The synthesis of diazaspiro compounds, including those related to 4,6-Diazaspiro[2.4]heptane-5,7-dione, has been explored in various studies. For instance, 4,5-Diazaspiro[2.3]hexanes can be synthesized through dihalocarbene addition to 3-alkylidene-1,2-diazetidines, with yields up to 97% . Similarly, 1,2-Diazaspiro[3.3]heptanes can be obtained via [2 + 2] cycloaddition with tetracyanoethylene (TCNE) . Although these methods do not directly describe the synthesis of 4,6-Diazaspiro[2.4]heptane-5,7-dione, they provide insight into the synthetic strategies that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of 4,6-Diazaspiro[2.4]heptane-5,7-dione is characterized by the presence of a spiro linkage between a diazahexane and a dione ring. This spiro linkage is a key feature that influences the compound's reactivity and interaction with biological targets. The molecular structure is likely to affect the compound's conformational stability and its ability to bind to receptors or enzymes .

Chemical Reactions Analysis

The reactivity of diazaspiro compounds can be quite diverse, depending on the substituents and the specific reaction conditions. For example, the epoxidation of 4-alkylidene(arylidene)-1-phenyl-3,5-pyrazolidinediones leads to the formation of 5-phenyl-1-oxa-5,6-diazaspiro[2.4]heptane-4,7-dione derivatives, which can further react with nucleophiles to yield various products . This indicates that 4,6-Diazaspiro[2.4]heptane-5,7-dione could also undergo similar nucleophilic reactions, potentially leading to a wide range of functionalized derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,6-Diazaspiro[2.4]heptane-5,7-dione derivatives are influenced by their spirocyclic structure and the nature of their substituents. For instance, the introduction of a methyl group and various aryl or alkyl substituents can significantly alter the compound's lipophilicity, solubility, and overall pharmacokinetic profile . These properties are crucial for the compound's potential as an anticonvulsant, as they determine its ability to cross the blood-brain barrier and its distribution within the body.

科学研究应用

抗惊厥活性

4,6-二氮杂螺[2.4]庚烷-5,7-二酮衍生物的抗惊厥活性已得到广泛研究。研究表明,该类化合物中各种取代化合物的合成及其在癫痫模型中的有效性。例如,何等人(2010 年) 的一项研究报告了该系列中 20 种新化合物的合成,并使用最大电击(MES)和皮下戊四唑(scPTZ)筛选测试了它们的抗惊厥活性。同样地,何等人(2012 年) 合成了 16 种新化合物并测试了它们的抗惊厥特性。李等人(2015 年) 的另一项研究重点关注 N-(2-(1,1-二甲基-5,7-二氧代-4,6-二氮杂螺[2.4]庚烷-6-基)乙基) 磺酰胺衍生物及其抗惊厥活性。

在化学反应中的合成和应用

一些研究探索了 4,6-二氮杂螺[2.4]庚烷-5,7-二酮衍生物的合成及其在各种化学反应中的应用。例如,伯克哈德和卡雷拉(2008 年) 描述了 2,6-二氮杂螺[3.3]庚烷结构单元的可扩展合成及其在芳烃胺化反应中的应用。类似地,哈姆扎等人(2007 年) 报告了一种合成 2,6-二氮杂螺[3.3]庚烷的实用途径,证明了其在文库或大规模合成中的可行性。

在药理学中的应用

各种研究强调了 4,6-二氮杂螺[2.4]庚烷-5,7-二酮衍生物在药理学中的潜力。例如,阿布尔-埃内因等人(2014 年) 合成了特定的二氮杂螺化合物并评估了它们的抗惊厥潜力。此外,拉齐奇等人(2017 年) 对 3-(4-取代苄基)-1,3-二氮杂螺[4.4]壬烷-2,4-二酮的构效关系进行了研究,为了解设计作为潜在抗惊厥剂的新衍生物提供了见解。

新型合成和功能化

该领域还探索了二氮杂螺化合物的合成和功能化新方法。 盖罗等人(2011 年) 描述了各种角式氮杂螺[3.3]庚烷的合成,包括宝石二氟和宝石二甲基变体。此外,施罗夫等人(2022 年) 探索了新型螺二芳基烯的微波辅助合成,并评估了它们的抗菌活性。

属性

IUPAC Name |

4,6-diazaspiro[2.4]heptane-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c8-3-5(1-2-5)7-4(9)6-3/h1-2H2,(H2,6,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAQQTTKVAOJNMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12C(=O)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Diazaspiro[2.4]heptane-5,7-dione | |

CAS RN |

99420-34-5 |

Source

|

| Record name | 4,6-diazaspiro[2.4]heptane-5,7-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

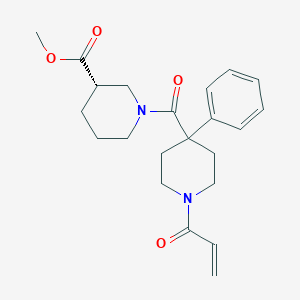

![3-(2,5,7-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B3001924.png)

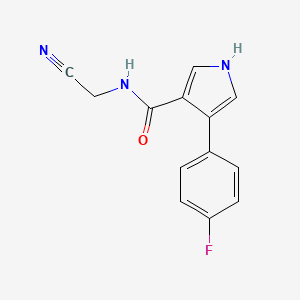

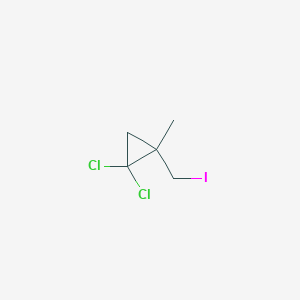

![3-(2-phenylethyl)-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride](/img/structure/B3001930.png)

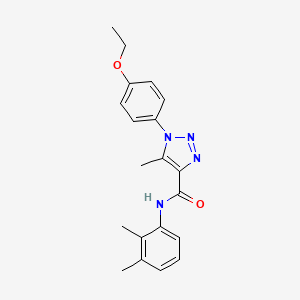

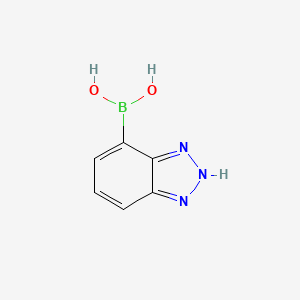

![1-(4-Fluorophenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine](/img/structure/B3001931.png)

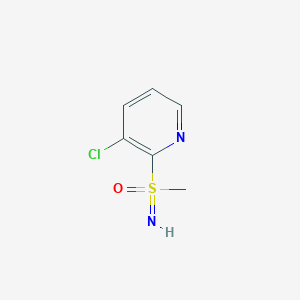

![2-Chloro-N-[2,2-difluoro-2-(6-methoxypyridin-2-yl)ethyl]acetamide](/img/structure/B3001933.png)

![Dispiro[2.2.26.23]decane-8-carboxylic acid](/img/structure/B3001940.png)